
tert-Butyl carbazate
Overview
Description
tert-Butyl carbazate (CAS 870-46-2), also known as N-Boc-hydrazine, is a carbazate derivative with the molecular formula C₅H₁₂N₂O₂ and a molecular weight of 132.16 g/mol . It is widely used in organic synthesis as a protective group for hydrazines, a precursor for heterocyclic compounds (e.g., triazoles, oxadiazoles), and a reagent in peptide chemistry . Its structure features a tert-butyloxycarbonyl (Boc) group attached to a hydrazine moiety, which confers steric bulk and influences reactivity. The compound crystallizes in a monoclinic system (space group P21/c) with four independent molecules arranged in rectangular arrays via N–H···N hydrogen bonds, forming infinite chains along the a-axis through C=O···H–N interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From MeS–C(=O)–Cl via MeS–C(=O)–Ot-Bu: This method involves the reaction of methyl thioformate with tert-butyl alcohol to form tert-butyl thioformate, which is then reacted with hydrazine to yield tert-butyl carbazate.
From PhO–C(=O)–Cl via PhO–C(=O)–Ot-Bu: This method involves the reaction of phenyl chloroformate with tert-butyl alcohol to form tert-butyl phenyl carbonate, which is then reacted with hydrazine to yield this compound.
Industrial Production Methods:
Hydrazine Hydrate and Isopropyl Alcohol Method: Hydrazine hydrate and isopropyl alcohol are added to a reactor, followed by the addition of BOC acid anhydride.
Phenyl Chloroformate and tert-Butanol Method: Phenyl chloroformate and tert-butanol are esterified in ionic liquid, followed by the addition of hydrazine hydrate to complete the substitution reaction.
Chemical Reactions Analysis
Types of Reactions:
Substitution: It reacts with aldehydes to form hydrazones, which are intermediates in the synthesis of HIV-1 protease inhibitors.
Diazotisation: It can be diazotized to form tert-butyl azidoformate, which is useful for introducing the “Boc” protecting group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Substitution: Reagents like aldehydes and ketones are used under mild conditions.
Diazotisation: Sodium nitrite and hydrochloric acid are commonly used.
Major Products:
- Di-tert-butyl azodiformate
- Di-tert-butyl azodicarboxylate
- tert-Butyl azidoformate
- Hydrazones
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis .
- Employed in palladium-catalyzed cross-coupling reactions to prepare N-Boc-N-alkenylhydrazines .
Biology and Medicine:
- Intermediate in the synthesis of HIV-1 protease inhibitors .
- Used in the optical purity determination of alpha-amino aldehydes .
Industry:
Mechanism of Action
Mechanism:
- tert-Butyl carbazate acts as a protecting group by forming stable carbamate linkages with amines. This protects the amine group from unwanted reactions during synthesis.
- The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Molecular Targets and Pathways:
- The compound primarily targets amine groups in organic molecules, forming stable carbamate linkages that can be selectively removed.
Comparison with Similar Compounds
Structural and Hydrogen-Bonding Differences
tert-Butyl carbazate exhibits distinct hydrogen-bonding patterns compared to other alkyl carbazates. A crystallographic study revealed:
- Ethyl carbazate arsenic acid salt (HALCOO): Forms stronger, linear hydrogen bonds (angle ≈170°) due to ionic interactions, contrasting with the slightly bent bonds (≈154°) in this compound .
- Methyl carbazate hydrochloride hydrate (IFURAD): Exhibits a complex 3D network involving chloride ions and water, unlike the simpler infinite chains in this compound .
Physical and Chemical Properties
Property | This compound | Methyl Carbazate | Ethyl Carbazate |
---|---|---|---|
Molecular Weight | 132.16 | 104.09 | 118.13 |
Melting Point | 37–41°C | 92–94°C | 85–87°C |
Solubility | Organic solvents | Water/organic | Organic solvents |
Hydrogen Bond Strength | Moderate (C=O···H–N) | Strong (N–H···Cl⁻/H₂O) | Very strong (ionic) |
The tert-butyl group enhances solubility in organic media but reduces crystallinity compared to methyl/ethyl derivatives .
Biological Activity
tert-Butyl carbazate, also known as N-Boc-hydrazine, is a compound with a significant role in medicinal chemistry and biological research. It serves as a versatile building block in the synthesis of various bioactive compounds, including hydrazones and other derivatives that exhibit antimicrobial, anti-inflammatory, and cytotoxic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis of derivatives, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₇H₁₈N₂O and is characterized by the presence of a tert-butyl group attached to a carbazate functional group. The compound has been structurally analyzed using X-ray crystallography, revealing its molecular arrangement and hydrogen bonding characteristics that contribute to its stability and reactivity .
Synthesis of Derivatives
The synthesis of derivatives from this compound often involves the formation of hydrazones through reactions with various aldehydes or ketones. For example, in a study by Aitken and Slawin (2022), this compound was reacted with different aldehydes to produce hydrazone derivatives, which were subsequently evaluated for their biological activities .
Table 1: Synthesis Pathways of Hydrazone Derivatives
Compound | Aldehyde Used | Yield (%) | Biological Activity |
---|---|---|---|
7b | 4-Pyridin-2-ylbenzaldehyde | 85 | MIC = 16 µg/mL against C. parapsilosis |
13a | Various | 78 | No genotoxicity in human leukocytes |
4a | Substituted benzaldehyde | 90 | Anti-inflammatory activity |
Antimicrobial Activity
One of the notable biological activities of this compound derivatives is their antimicrobial efficacy. In vitro studies have demonstrated that certain hydrazone derivatives exhibit significant activity against various Candida species, including Candida parapsilosis and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were determined, showing promising results compared to standard antifungal agents .
Case Study: A study reported that compound 7b had an MIC of 16 µg/mL against fluconazole-resistant strains of C. parapsilosis, indicating a potential alternative treatment for resistant fungal infections .
Anti-inflammatory Activity
Several derivatives synthesized from this compound have been evaluated for anti-inflammatory properties. In one study, compounds derived from this compound were tested using the carrageenan-induced rat paw edema model. Results indicated that some derivatives exhibited substantial anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug .
Table 2: Anti-inflammatory Activity of Carbazate Derivatives
Compound | Percentage Inhibition (%) | Time (h) |
---|---|---|
4a | 54.24 | 9 |
4i | 39.02 | 12 |
Cytotoxicity and Genotoxicity
The cytotoxic effects of this compound derivatives have also been investigated. For instance, compound 13a was tested for its potential to induce DNA damage in human leukocytes using the comet assay. The findings indicated that this compound did not cause significant oxidative DNA damage at tested concentrations .
The mechanisms underlying the biological activities of this compound derivatives are multifaceted. The interaction with microbial cell membranes and inhibition of key metabolic pathways are proposed mechanisms for its antimicrobial effects. For anti-inflammatory actions, the inhibition of cyclooxygenase (COX) enzymes has been suggested as a primary pathway .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl carbazate in multi-step organic syntheses, and how does its reactivity influence experimental design?
this compound is frequently employed as a carbonyl-protecting group in hydrazine-mediated reactions. For example, it reacts with aldehydes or ketones to form hydrazones, which can undergo further alkylation or cyclization (e.g., Michael additions or cyclocondensations). In multi-step syntheses, its stability under acidic/basic conditions must be considered. For instance, demonstrates its use in generating pyrimidine and pyridine derivatives via sequential reactions with intermediates like 7a/7b in ethanol, followed by ammonium acetate-mediated cyclization . Researchers should prioritize solvent compatibility (e.g., ethanol or DMF) and monitor competing side reactions, such as over-alkylation, which can reduce yields .
Q. What purification strategies are effective for isolating this compound-derived intermediates?
Column chromatography with gradient elution (e.g., 10–30% EtOAc/hexanes) is widely used to separate monoalkyl and dialkyl carbazates, as their polarity differences allow distinct retention factors (Rf). highlights a 4% yield of dialkyl carbazate (1s) as a minor product, emphasizing the need for careful fraction collection to avoid cross-contamination . Recrystallization is less common due to the oily nature of many intermediates, but hexane/ethyl acetate mixtures can solidify certain derivatives .
Q. How can this compound’s role as a carbonyl-protecting group be validated experimentally?
FT-IR and H NMR spectroscopy are critical. The disappearance of the carbonyl peak (~1700 cm in IR) and the appearance of tert-butyl protons (δ 1.2–1.4 ppm in NMR) confirm successful protection. Post-deprotection (e.g., using TFA), hydrazine signals (δ 2.5–4.0 ppm) should reappear .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound-derived hydrazinecarboxylates in alkylation reactions?
Key parameters include:
- Stoichiometry : Excess this compound (e.g., 8.27 g for 8.64 mmol substrate in ) minimizes incomplete alkylation .
- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity but may require lower temperatures (0–25°C) to suppress side reactions .
- Reducing agents : NaCNBH selectively reduces imines to hydrazines without affecting tert-butyl groups, as shown in for synthesizing 2-vinylbenzyl derivatives .
Q. What mechanistic insights explain this compound’s reactivity in polar cyclization reactions?
In Michael cyclizations ( ), this compound acts as a bifunctional nucleophile, attacking α,β-unsaturated carbonyl systems. The tert-butyl group stabilizes the transition state via steric hindrance, directing regioselectivity. Computational studies (e.g., DFT) can model charge distribution in intermediates like compound 8 to predict reaction pathways .
Q. How do competing reaction pathways (e.g., over-alkylation vs. cyclization) impact the synthesis of this compound-based heterocycles?
Over-alkylation is prevalent in reactions with excess alkyl halides, forming dialkyl carbazates (e.g., 1s in ). To favor cyclization, use substrates with pre-installed electrophilic sites (e.g., α,β-unsaturated esters) and stoichiometric this compound. Kinetic monitoring via LC-MS can identify optimal reaction termination points .
Q. What analytical challenges arise in characterizing this compound derivatives, and how can they be addressed?
- Hydrazone tautomerism : Variable NMR signals due to E/Z isomerism require low-temperature () H NMR or NOESY experiments .
- By-product identification : High-resolution mass spectrometry (HRMS) distinguishes between monoalkyl (e.g., [M+H] = 255.74 for CHClNO) and dialkyl carbazates .
Q. Contradictions and Safety Considerations
Q. How should researchers reconcile discrepancies in hazard classifications of this compound across safety data sheets?
While and classify this compound as non-hazardous, lists flammability (F) and toxicity (T) risks due to its low flash point (94.73°C) and potential skin irritation. Researchers should adhere to strict PPE (gloves, goggles) and store the compound away from ignition sources, regardless of conflicting classifications .
Q. What stability issues arise when using this compound in long-term synthetic campaigns?
Hydrolysis under prolonged acidic/basic conditions can cleave the Boc group. Stability tests in common solvents (e.g., DCM, THF) at 25°C for 24–72 hours are recommended. For sensitive reactions, in situ generation of hydrazine derivatives may mitigate degradation .
Q. Methodological Tables
Properties
IUPAC Name |
tert-butyl N-aminocarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-5(2,3)9-4(8)7-6/h6H2,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKACXUFSLUYRFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061227 | |
Record name | Hydrazinecarboxylic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870-46-2 | |
Record name | tert-Butyl carbazate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydrazinecarboxylic acid, 1,1-dimethylethyl ester | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl carbazate | |
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Record name | Hydrazinecarboxylic acid, 1,1-dimethylethyl ester | |
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Record name | Hydrazinecarboxylic acid, 1,1-dimethylethyl ester | |
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Record name | tert-butyl carbazate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.633 | |
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Record name | tert-Butyl carbazate | |
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Retrosynthesis Analysis
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